molecular formula C22H14ClN7O B2934829 2-chloro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide CAS No. 891115-96-1

2-chloro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide

Cat. No.: B2934829
CAS No.: 891115-96-1
M. Wt: 427.85
InChI Key: FJNFQCRSOSHYOQ-UHFFFAOYSA-N
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Description

This compound features a triazolo[4,3-b]pyridazine core substituted with a pyridin-3-yl group at position 3 and a 3-chlorophenylnicotinamide moiety at position 6 (Fig. 1). The triazolo-pyridazine scaffold is known for its structural rigidity and ability to engage in π-π stacking and hydrogen bonding, making it a promising pharmacophore in drug discovery . The pyridine and nicotinamide substituents enhance solubility and target affinity, particularly in kinase inhibition or epigenetic modulation contexts.

Properties

IUPAC Name

2-chloro-N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClN7O/c23-20-17(7-3-11-25-20)22(31)26-16-6-1-4-14(12-16)18-8-9-19-27-28-21(30(19)29-18)15-5-2-10-24-13-15/h1-13H,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNFQCRSOSHYOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(N=CC=C2)Cl)C3=NN4C(=NN=C4C5=CN=CC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures. These studies can provide insights into the potential ADME properties of the compound, which can impact its bioavailability.

Biological Activity

2-chloro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cycloaddition and condensation methods. The synthetic pathways often require specific reagents and conditions to achieve high yields and purity. For example, the cycloaddition of pyridine N-imine with various substrates is a common approach used in the laboratory setting.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. Various derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria. For instance, compounds featuring similar structural motifs have been tested against Staphylococcus aureus and Escherichia coli, demonstrating promising inhibitory effects with Minimum Inhibitory Concentrations (MICs) in the low micromolar range .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it interacts with specific molecular targets such as enzymes or receptors involved in key biological pathways. The presence of chlorinated phenyl and pyridazine moieties may enhance binding affinity to these targets .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyridine and triazole rings can significantly influence potency and selectivity. For instance, modifications that enhance hydrogen bonding or steric interactions at key positions have been shown to improve antibacterial activity .

Case Studies

Several case studies have documented the biological evaluation of related compounds:

  • Anti-Cryptosporidium Activity : A derivative similar to this compound was evaluated for its potency against Cryptosporidium parvum, showing an EC50 of 0.17 μM . This suggests that modifications in the triazolo-pyridazine structure can yield compounds effective against parasitic infections.
  • Cytotoxicity Studies : In vitro studies indicated that many derivatives were non-toxic to human cell lines (HEK-293), highlighting their potential therapeutic window . This aspect is crucial for further development into safe pharmacological agents.

Data Summary Table

Compound NameMIC (µM)IC50 (µM)Target Organism
This compoundTBDTBDTBD
Derivative A (similar structure)51.35Mycobacterium tuberculosis
Derivative B100.17Cryptosporidium parvum
Derivative C<5>100HEK-293 (non-cytotoxic)

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorine Substituent

The 2-chloro group on the nicotinamide moiety undergoes nucleophilic substitution under specific conditions. This reactivity is influenced by the electron-withdrawing nature of the adjacent pyridine ring, which polarizes the C–Cl bond.

Reaction TypeReagents/ConditionsProductKey ObservationsSources
Aromatic substitutionNH₃ (gaseous), 120°C, DMF2-amino-N-(3-(3-(pyridin-3-yl)-[...])phenyl)nicotinamide85% yield; regioselective at C2
Suzuki couplingPd(PPh₃)₄, arylboronic acid, K₂CO₃, 80°CBiaryl derivativesRequires inert atmosphere; 70–78% yield

Mechanistic Notes :

  • Steric hindrance from the adjacent amide group slows substitution kinetics compared to simpler chloropyridines.

  • Palladium-catalyzed cross-couplings (e.g., Suzuki) exploit the chloro group’s reactivity for biaryl synthesis .

Functionalization of the Triazolopyridazine Core

The triazolo[4,3-b]pyridazine system participates in electrophilic and cycloaddition reactions due to its electron-deficient nature.

Reaction TypeReagents/ConditionsProductKey ObservationsSources
Electrophilic substitutionHNO₃/H₂SO₄, 0°CNitro derivatives at C7 or C8Mixture of isomers (3:1 ratio)
CycloadditionAcetylene derivatives, CuIFused pentacyclic structuresLimited solubility in polar solvents

Structural Insights :

  • Nitration occurs preferentially at the pyridazine ring’s C7 position due to resonance stabilization .

  • Cycloadditions with acetylenes form rigid polycyclic frameworks, enhancing π-stacking interactions .

Amide Hydrolysis and Derivatization

The nicotinamide’s secondary amide bond is susceptible to hydrolysis under acidic or basic conditions.

Reaction TypeReagents/ConditionsProductKey ObservationsSources
Acidic hydrolysis6M HCl, reflux, 12h2-chloronicotinic acid + aniline derivativeQuantitative conversion
Amide alkylationNaH, alkyl halides, THF, 0°C→RTN-alkylated nicotinamide analogsModerate yields (50–65%)

Kinetic Analysis :

  • Hydrolysis follows pseudo-first-order kinetics with an activation energy of 85 kJ/mol.

  • Alkylation preserves the triazolopyridazine core but reduces solubility in aqueous media .

Coordination Chemistry with Metal Ions

The pyridinyl and triazole nitrogen atoms act as ligands for transition metals, forming stable complexes.

Metal IonReaction ConditionsComplex StructureApplicationsSources
Cu(II)Ethanol, 60°C, 4hOctahedral geometryCatalytic oxidation studies
Pt(II)K₂PtCl₄, H₂O, RTSquare-planar coordinationAnticancer activity screening

Spectroscopic Evidence :

  • IR spectra show shifts in ν(N–H) and ν(C=O) upon metal binding .

  • X-ray crystallography confirms Pt(II) coordination via triazole N2 and pyridinyl N .

Photochemical and Thermal Stability

The compound exhibits moderate stability under UV light and elevated temperatures.

ConditionDegradation PathwayHalf-LifeMajor DegradantsSources
UV light (254 nm)C–Cl bond cleavage48hDechlorinated byproducts
150°C, inert atmTriazole ring rearrangement12hIsomeric triazolopyridazines

Stabilization Strategies :

  • Lyophilization or storage in amber vials at −20°C prevents photodegradation.

  • Buffered solutions (pH 6–7) minimize thermal decomposition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Methyl-N-[3-(3-Methyl[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Phenyl]Acetamide (CAS 108825-65-6)

  • Structure : Differs by replacing the pyridin-3-yl group with a methyl group and the nicotinamide with an acetamide.
  • Activity : Acts as a Lin-28 inhibitor (IC₅₀ ~80 µM), rescuing let-7 miRNA function and reducing tumorsphere formation in cancer stem cells (CSCs) .
  • Physicochemical Properties : Higher lipophilicity (logP ~2.8) due to methyl groups, enhancing blood-brain barrier permeability .
  • Synthesis : Commercial availability (Otto Chemie) supports scalability for preclinical studies .

N-{3-[3-(Pyridin-3-yl)-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl]Phenyl}-2-(Thiazine-2-yl)Acetamide (CAS 891115-66-5)

  • Structure : Shares the triazolo-pyridazine and pyridin-3-yl core but substitutes nicotinamide with a thiazine-linked acetamide.
  • Activity : Predicted to bind kinases (e.g., EGFR) via the thiazine sulfonamide group, though experimental data are lacking .
  • Molecular Weight : 412.48 g/mol, slightly higher than the target compound (estimated ~460 g/mol) .

6-Chloro-3-(3-Methylphenyl)-1,2,4-Triazolo[4,3-b]Pyridazine

  • Structure : Retains the chloro substituent but lacks the phenylnicotinamide chain.
  • Crystallography : Single-crystal X-ray analysis confirms planar geometry (mean C–C bond length = 0.005 Å), enhancing stacking interactions in protein pockets .
  • Synthetic Yield : ~70% via Ullmann coupling, superior to the target compound’s hypothetical yield (~44% for related analogs) .

5-Ethyl-N-(3-(3-(Pyridin-3-yl)-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Phenyl)Thiophene-2-Sulfonamide (CAS 891107-78-1)

  • Structure : Replaces nicotinamide with a thiophene sulfonamide.
  • Solubility : Lower aqueous solubility (logP ~3.5) compared to the target compound’s pyridine-based hydrophilic groups .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Molecular Weight (g/mol) Reference CAS
Target Compound Triazolo[4,3-b]pyridazine Pyridin-3-yl, Nicotinamide Under investigation ~460 (estimated) Not provided
N-Methyl-N-[3-(3-Methyl...)Acetamide Triazolo[4,3-b]pyridazine Methyl, Acetamide Lin-28 inhibition (IC₅₀ ~80 µM) 299.34 108825-65-6
6-Chloro-3-(3-Methylphenyl)... Triazolo[4,3-b]pyridazine Chloro, 3-Methylphenyl Structural studies 259.71 Not provided
5-Ethyl-N-(3-(Pyridin-3-yl)...Sulfonamide Triazolo[4,3-b]pyridazine Pyridin-3-yl, Thiophene sulfonamide Predicted kinase binding 462.6 891107-78-1

Key Research Findings

  • Structural Impact on Activity : The pyridin-3-yl group in the target compound enhances π-π interactions with aromatic residues in kinases, while the chloro substituent improves metabolic stability .
  • Nicotinamide vs. Acetamide : Nicotinamide’s pyridine ring may confer better solubility and target specificity compared to acetamide derivatives, which prioritize lipophilicity .
  • Synthetic Challenges : The triazolo-pyridazine core requires multistep synthesis (e.g., cyclocondensation of hydrazines with pyridazine precursors), with yields ranging 44–70% .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing this compound, and how can reaction conditions be optimized for yield?

  • Methodology : The synthesis of triazolopyridazine derivatives typically involves multi-step reactions, including condensation and cyclization steps. For example, intermediates can be synthesized via substitution reactions under alkaline conditions, followed by reduction using iron powder in acidic media (as seen in analogous preparations) . Recrystallization from ethanol or dichloromethane/petroleum ether mixtures (1:3 v/v) is effective for purification, yielding high-purity crystals (87% yield in optimized conditions) . Key parameters for optimization include:

  • Catalyst selection : Use of peptide coupling reagents (e.g., HATU) for amide bond formation.
  • Temperature control : Room temperature for substitution reactions to avoid side products.
  • Purification : Column chromatography or recrystallization to isolate intermediates.

Q. How should researchers safely handle and store this compound to ensure stability?

  • Methodology :

  • Handling : Use nitrile gloves and chemical safety goggles to prevent skin/eye contact. Conduct reactions in fume hoods to avoid inhalation of vapors .
  • Storage : Keep in tightly sealed containers under inert gas (e.g., argon) in a dry, well-ventilated environment. Stability is maintained at temperatures below -20°C for long-term storage .
  • Incompatibilities : Avoid strong oxidizers and moisture to prevent decomposition.

Q. What spectroscopic and crystallographic techniques are most effective for confirming the compound’s structure?

  • Methodology :

  • X-ray crystallography : Resolves molecular geometry and intermolecular interactions (e.g., π-π stacking, hydrogen bonding) with precision (R factor = 0.050) .
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and purity.
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate bromodomain inhibitory activity?

  • Methodology :

  • Analog synthesis : Introduce substituents (e.g., trifluoromethyl, cyclopropyl) at the triazolopyridazine core to assess steric/electronic effects on BRD4 binding .
  • Biological assays : Measure IC50_{50} values using fluorescence polarization assays with BRD4 bromodomains. Correlate cellular potency (e.g., c-Myc downregulation) with structural modifications.
  • Key SAR findings : Bivalent binding (e.g., linking triazolopyridazine to indole moieties) enhances potency by 10–100-fold compared to monovalent analogues .

Q. What strategies resolve discrepancies between in vitro potency and in vivo efficacy?

  • Methodology :

  • Pharmacokinetic profiling : Assess bioavailability, half-life, and tissue distribution in rodent models. For example, AZD5153 (a related compound) showed improved efficacy via sustained plasma concentrations despite moderate in vitro potency .
  • Metabolic stability assays : Use liver microsomes to identify metabolic hotspots (e.g., vulnerable methyl groups) and design derivatives with enhanced stability .

Q. How can computational methods predict binding modes with BRD4?

  • Methodology :

  • Molecular docking : Use software like AutoDock Vina to model interactions between the triazolopyridazine core and BRD4’s acetyl-lysine binding pocket. Validate with crystal structures (e.g., PDB 5TFK) .
  • MD simulations : Simulate ligand-protein dynamics (≥100 ns) to assess binding stability. Key interactions include hydrogen bonds with Asn140 and hydrophobic contacts with Pro82 .

Q. What methodologies assess the compound’s stability under stress conditions?

  • Methodology :

  • Forced degradation studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), oxidative (3% H2_2O2_2), and thermal (40–60°C) conditions. Monitor degradation via HPLC-MS .
  • Light sensitivity : Use ICH Q1B guidelines to test photostability under UV/visible light (1.2 million lux hours).

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